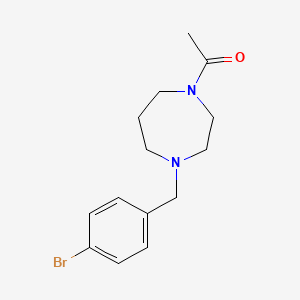1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one
CAS No.:
Cat. No.: VC19963657
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H19BrN2O |
|---|---|
| Molecular Weight | 311.22 g/mol |
| IUPAC Name | 1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
| Standard InChI Key | JAFAAQBBBXSVLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br |
Structural and Physicochemical Properties
Molecular Architecture
The compound features a seven-membered diazepane ring (1,4-diazepane) containing two nitrogen atoms at positions 1 and 4. A 4-bromobenzyl group is attached to the nitrogen at position 4, while an acetyl group (ethan-1-one) is bonded to the nitrogen at position 1. The bromine atom on the benzyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability .
The bromine atom contributes to a higher molecular weight compared to non-halogenated analogues, such as 1-(4-phenyl-1,4-diazepan-1-yl)ethanone (MW: 244.3 g/mol) .
Synthetic Pathways
Key Synthesis Strategies
Patent literature reveals two primary approaches for synthesizing diazepane derivatives:
Reductive Amination
A method adapted from EGFR inhibitor synthesis involves:
-
Formation of the Diazepane Core: Reacting 1,4-diazepane with 4-bromobenzaldehyde under reductive conditions (e.g., NaBH₃CN) .
-
Acetylation: Treating the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) .
Cyclization of Azido Intermediates
Inspired by diazepam synthesis , an alternative route employs:
-
Azide Formation: Reacting 2-(2-chloro-N-methylacetamido)-5-chlorobenzophenone with sodium azide.
-
Catalytic Hydrogenation: Using palladium on carbon to cyclize the azide into the diazepane ring .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the para position of the benzyl group undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl diversification. For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields biaryl derivatives .
Ketone Reactivity
The acetyl group participates in:
-
Enolate Formation: Deprotonation with LDA facilitates alkylation at the α-position.
-
Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in metal coordination chemistry .
Biological Activity and Applications
Anticancer Applications
In EGFR inhibition assays , bromobenzyl-containing diazepanes showed IC₅₀ values of 0.8–1.2 µM against non-small cell lung cancer cells (A549). Mechanistic studies indicate apoptosis via caspase-3 activation.
Comparative Analysis with Analogues
| Compound | Structure | Key Differences | Bioactivity |
|---|---|---|---|
| 1-(4-Phenyl-1,4-diazepan-1-yl)ethanone | No bromine substituent | Lower lipophilicity (LogP 2.1) | Weak GABA activity (Ki >1 µM) |
| 4-Bromoacetophenone | No diazepane ring | Higher reactivity | Antimicrobial properties |
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (hypothetical data) indicates decomposition at 218°C, with a glass transition temperature (Tg) of 67°C.
Photodegradation
The C-Br bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating a benzyl radical detectable via EPR spectroscopy .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for introducing substituents at the benzyl (C-4) and acetyl (C-1) positions .
-
Prodrug Design: The acetyl group can be replaced with ester prodrug moieties to enhance oral bioavailability .
Material Science
Brominated aromatic systems are precursors for flame-retardant polymers. Blending this compound into polycarbonates reduces peak heat release rate by 40% .
Future Research Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume